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molecular formula C17H20N4O2 B8638795 Benzyl 4-(pyrimidin-4-ylmethyl)piperazine-1-carboxylate

Benzyl 4-(pyrimidin-4-ylmethyl)piperazine-1-carboxylate

Cat. No. B8638795
M. Wt: 312.37 g/mol
InChI Key: QJDJKGRYORZPBM-UHFFFAOYSA-N
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Patent
US08933102B2

Procedure details

To 0.01 g (0.09 mmol) of 10% palladium on carbon was added a solution of 0.14 g (0.45 mmol) of the title compound from Step A in 5 mL anhydrous methanol. The resulting suspension was subjected to hydrogen at atmospheric pressure while stirring. After 4 h the mixture was filtered through a pad of Celite. The pad was washed with methanol (25 mL) and the combined filtrates were concentrated in vacuo to afford the title compound as a pale yellow residue without further purification. LC/MS: m/z (ES) 179.1 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:8]2[CH2:13][CH2:12][N:11](C(OCC3C=CC=CC=3)=O)[CH2:10][CH2:9]2)=[N:3][CH:2]=1.[H][H]>[Pd].CO>[N:8]1([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][N:3]=2)[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
N1=CN=C(C=C1)CN1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 4 h the mixture was filtered through a pad of Celite
Duration
4 h
WASH
Type
WASH
Details
The pad was washed with methanol (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC1=NC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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